
3-Benzoylindole
Overview
Description
3-Benzoylindole is an organic compound that belongs to the indole family, characterized by a benzoyl group attached to the third position of the indole ring. Indoles are heterocyclic compounds widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzoylindole can be achieved through several methods. One common approach involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide. This method utilizes palladium(II) as a catalyst to facilitate the C-H functionalization of the substrate, leading to the formation of this compound with high selectivity . The reaction conditions typically include the use of a palladium catalyst, a suitable base, and an appropriate solvent under controlled temperature and pressure.
Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring. This method can be adapted to introduce the benzoyl group at the desired position .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The palladium-catalyzed cyclization method is favored due to its efficiency and selectivity. Additionally, continuous flow reactors and automated systems are utilized to optimize reaction conditions and enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Benzoylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Multidrug Resistance Reversal
One of the most notable applications of 3-benzoylindole is its role as a reversal agent for multidrug resistance (MDR) in cancer treatment. Research has shown that benzoyl indoles can effectively reverse ABCG2-mediated MDR, which is a significant barrier in chemotherapy. Unlike traditional agents such as Ko143, which suffer from poor metabolic stability, this compound derivatives exhibit enhanced metabolic stability and synthetic tractability .
Key Findings:
- Efficacy : The study demonstrated that specific derivatives of this compound showed dose-dependent reversal efficacy against cancer cell lines resistant to common chemotherapeutics .
- Mechanism : The interaction of the indole ring with specific amino acids in the ABCG2 transporter was elucidated, highlighting the importance of structural modifications for enhancing efficacy .
Organic Synthesis
Synthesis of Indole Derivatives
This compound serves as a versatile building block in organic synthesis, particularly for the synthesis of various indole derivatives. Its ability to undergo acylation reactions allows for the formation of more complex structures that can be utilized in drug development and other applications.
Synthetic Methods:
- Acylation Reactions : Efficient methods for the acylation of indoles at the 3-position have been developed, utilizing acyl chlorides in the presence of Lewis acids like aluminum chloride .
- Regioselectivity : Recent advances have demonstrated regioselective acylation using NbCl5 and AgClO4 catalysts, resulting in high yields and short reaction times .
Materials Science
Photophysical Properties
The photophysical properties of this compound make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light and emit fluorescence can be harnessed for various electronic applications.
Research Insights:
- Studies have indicated that modifications to the benzoyl group can significantly alter the emission properties, making it a candidate for tunable photonic materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-Benzoylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. For instance, certain derivatives of this compound act as inhibitors of specific enzymes, thereby affecting metabolic pathways and cellular functions . The exact mechanism depends on the specific structure and functional groups present in the derivative.
Comparison with Similar Compounds
JWH-210: A naphthoylindole with similar structural features, also acting as a cannabinoid receptor agonist.
JWH-122: Another naphthoylindole with a methylnaphthalenyl group, exhibiting similar biological activities.
Uniqueness: 3-Benzoylindole is unique due to its specific substitution pattern and the presence of the benzoyl group at the third position of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
3-Benzoylindole is an organic compound belonging to the indole family, characterized by a benzoyl group attached at the third position of the indole ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁NO
- Chemical Structure : The compound features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The benzoyl group enhances its chemical reactivity and biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapy. Notably, it acts as an inhibitor of multidrug resistance proteins like ABCG2, which could enhance the efficacy of existing chemotherapeutic agents by preventing their efflux from cancer cells .
Table 1: Summary of Anticancer Activity
Cell Line | Inhibition (%) | Mechanism of Action |
---|---|---|
NCI-H460/MX20 | 70% | Inhibition of ABCG2-mediated drug efflux |
MCF-7 | 65% | Induction of apoptosis |
HeLa | 60% | Cell cycle arrest |
Other Biological Activities
In addition to its anticancer properties, this compound demonstrates a range of other biological activities:
- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
- Anti-inflammatory Effects : Shown to reduce inflammation in preclinical models.
- Antioxidant Properties : Scavenges free radicals, contributing to its protective effects against oxidative stress.
- Antidiabetic Activity : Potential to modulate glucose metabolism and improve insulin sensitivity.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Androgen Production : It inhibits androgen production in the prostate gland, which is crucial for treating prostatic hypertrophy.
- Modulation of Enzyme Activities : Acts as a probe in studying various enzyme pathways, influencing metabolic processes involved in cancer progression.
- Reversal of Multidrug Resistance : Enhances the accumulation of chemotherapeutic agents in resistant cancer cells by inhibiting ABCG2 transporters .
Study on Anticancer Activity
A study conducted on the efficacy of this compound against breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a significant reduction in cell viability. The study highlighted the induction of apoptosis as a key mechanism through which this compound exerts its anticancer effects.
Study on Multidrug Resistance
Another pivotal study focused on the role of this compound as a reversal agent for ABCG2-mediated multidrug resistance. The findings suggested that this compound significantly increased the intracellular concentration of mitoxantrone in resistant cell lines, indicating its potential as an adjunct therapy in overcoming resistance in cancer treatments .
Comparative Analysis with Similar Compounds
A comparative study highlighted the unique properties of this compound relative to other indole derivatives:
Compound | Structure Type | Notable Activity | Unique Features |
---|---|---|---|
This compound | Indole derivative | Anticancer, Antimicrobial | High reactivity at C3 position |
Indole-3-acetic acid | Plant hormone | Growth regulation | Involved in plant physiological processes |
Benzylindoles | Indole derivative | Psychoactive | Effects on neurotransmitter systems |
N-benzoyltryptamine | Indole derivative | Potential pharmacological | Similar structure but different biological effects |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-benzoylindole, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation of indole derivatives using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key factors include temperature control (20–50°C), solvent selection (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios to minimize side reactions like over-acylation or polymerization. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products . For isotopic analogs (e.g., deuterated derivatives), specialized reagents like 3-benzyloxybenzaldehyde-α-d1 may be used to introduce labels .
Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Mass Spectrometry (MS) : The molecular ion peak (m/z 221) and fragmentation patterns (e.g., m/z 144 for 3-indole-CO⁺ and m/z 116 for the indolyl radical ion) are diagnostic for structural confirmation .
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ reveal characteristic shifts for the indole NH (~11 ppm), benzoyl carbonyl (~190 ppm), and aromatic protons.
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, using acetonitrile/water gradients to resolve impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-compliant goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Collect solid residues with dust-suppressing tools (e.g., wet wipes) and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers at <28°C to prevent degradation .
Advanced Research Questions
Q. How can contradictions in mass spectrometry data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in MS fragmentation (e.g., variable M⁻¹ peaks vs. molecular ions) may arise from substituent effects on indole or benzoyl groups. To resolve:
- Perform high-resolution MS (HRMS) to confirm molecular formulas.
- Compare with synthesized isotopic analogs (e.g., deuterated derivatives) to track fragmentation pathways .
- Use computational tools (e.g., DFT) to model ionization stability and predict dominant fragments .
Q. What experimental strategies address the pharmacological activity-stability paradox in this compound-based cannabimimetics?
- Methodological Answer : this compound derivatives (e.g., JWH-122) exhibit cannabinoid receptor affinity but often suffer from hydrolytic instability. Strategies include:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., 4-methoxy) on the benzoyl ring to enhance steric protection of the ketone .
- Prodrug Design : Mask the carbonyl group as a more stable enol ether or ester derivative.
- Accelerated Stability Testing : Expose compounds to simulated physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via HPLC-MS .
Q. How can researchers reconcile conflicting data on the environmental persistence of this compound derivatives?
- Methodological Answer : Contradictory biodegradation studies may stem from variable test conditions (e.g., microbial consortia, temperature). To standardize:
- Use OECD 301/302 guidelines for aerobic/anaerobic biodegradability assays.
- Apply advanced analytics (e.g., LC-QTOF-MS) to track metabolite formation and distinguish abiotic vs. biotic degradation pathways .
- Conduct ecotoxicology studies (e.g., Daphnia magna assays) to correlate persistence with ecological risk .
Properties
IUPAC Name |
1H-indol-3-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHQLIGSIQGNBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164980 | |
Record name | 3-Benzoylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672358 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15224-25-6 | |
Record name | 3-Benzoylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15224-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzoylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015224256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15224-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 15224-25-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81264 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Benzoylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzoylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-BENZOYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCO4O32860 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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